molecular formula C13H17BrN2O B5488553 (3-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone

(3-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone

Cat. No.: B5488553
M. Wt: 297.19 g/mol
InChI Key: MEGOIUHMPKNLSN-UHFFFAOYSA-N
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Description

(3-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone is an organic compound with the molecular formula C13H17BrN2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of a bromophenyl group and a methanone moiety makes this compound interesting for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

(3-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (3-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, due to its unique structure. The bromophenyl group may facilitate binding to specific sites, while the diazepane ring can interact with other molecular components .

Comparison with Similar Compounds

Similar Compounds

  • (3-bromophenyl)(1,4-diazepan-1-yl)methanone
  • (4-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone
  • (3-bromophenyl)(4-methyl-1,4-diazepan-1-yl)ethanone

Uniqueness

(3-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone is unique due to the presence of both a bromophenyl group and a diazepane ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(3-bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-15-6-3-7-16(9-8-15)13(17)11-4-2-5-12(14)10-11/h2,4-5,10H,3,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGOIUHMPKNLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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